N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by a unique molecular structure that combines elements of oxazepin and isoindoline, which are known for their biological activities. The molecular formula is and it has a molecular weight of approximately 370.45 g/mol.
This compound can be classified as an amide derivative, which is often utilized in pharmaceutical applications due to its potential as an ion-channel ligand . It is synthesized and studied for its possible therapeutic effects, particularly in the realm of neuropharmacology and other areas of medicinal chemistry.
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. Key methods may include:
Technical details about specific reagents and conditions can vary based on the synthetic route chosen.
The molecular structure of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C21H26N2O4/c1-12(2)10-19(24)20(11(12)16(23)22)15(18)14(10)13(21(25)26)17(24)25/h10H,11H2,1-9H3,(H,22,23)
This notation provides a systematic way to describe the compound's structure and allows for its identification in chemical databases.
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Its melting point and boiling point have yet to be precisely determined but are critical for understanding its stability and handling.
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide may participate in various chemical reactions:
These reactions can be exploited for further functionalization or modification of the compound.
The mechanism of action for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is not fully elucidated but may involve modulation of ion channels or receptors within biological systems. Its structural components suggest potential interactions with neurotransmitter systems or other signaling pathways critical for therapeutic effects.
The physical properties such as solubility and stability are essential for practical applications:
Chemical properties include reactivity patterns that inform how this compound might behave under various conditions:
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has potential applications in:
This compound represents a promising area of research within medicinal chemistry due to its unique structural features and potential biological activities. Further studies are warranted to fully explore its capabilities and applications in scientific research.
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4